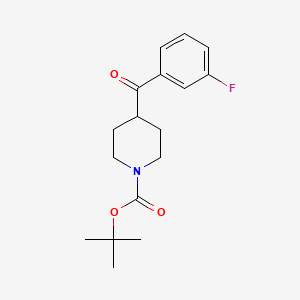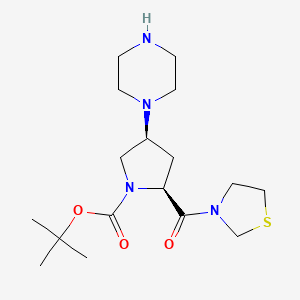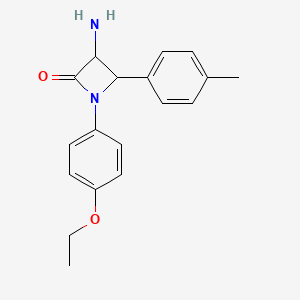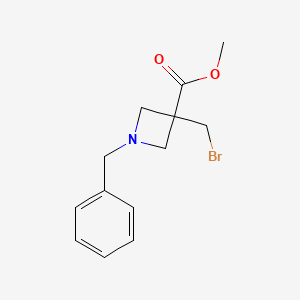![molecular formula C15H15ClFNO2 B11832986 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline](/img/structure/B11832986.png)
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is an organic compound with the molecular formula C15H15ClFNO2 This compound is characterized by the presence of chloro, fluoro, and dimethoxyphenyl groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3,4-dimethoxybenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Halogenation: The amine group is then subjected to halogenation to introduce the chloro and fluoro substituents.
Coupling Reaction: Finally, the halogenated intermediate is coupled with an appropriate aniline derivative to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine: This compound shares similar structural features but differs in the presence of an ethyl and methyl group.
3-chloro-N-(4-methoxyphenyl)propanamide: Another structurally related compound with a methoxyphenyl group.
Uniqueness
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline is unique due to the combination of chloro, fluoro, and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C15H15ClFNO2 |
|---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H15ClFNO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-13(17)12(16)8-11/h3-8,18H,9H2,1-2H3 |
InChI Key |
SWORHJLUCJUFIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2,3'-Biquinoline]-2'-carboxylic acid](/img/structure/B11832943.png)


![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)

![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)

![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)


